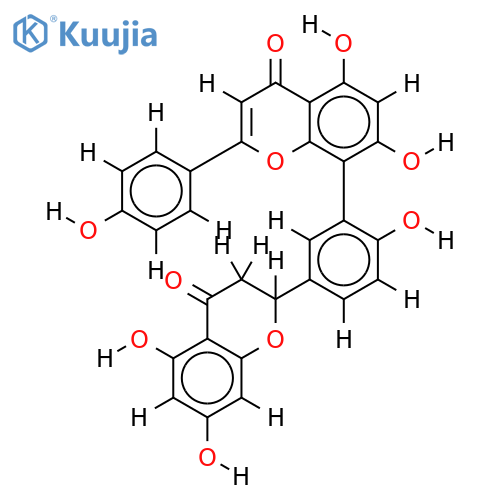Cas no 34340-51-7 ((2S)-2,3-dihydroamentoflavone)

(2S)-2,3-dihydroamentoflavone structure
商品名:(2S)-2,3-dihydroamentoflavone
(2S)-2,3-dihydroamentoflavone 化学的及び物理的性質
名前と識別子
-
- (2S)-2,3-dihydroamentoflavone
- 2,3-Dihydroamentoflavon
- 2,3-Dihydroamentoflavone
- amentoflavone
- DTXSID401346239
- 2,3 Dihydroamentoflavone
- 34340-51-7
- 8-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- FD161082
-
- インチ: InChI=1S/C30H20O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-10,12,25,31-36H,11H2
- InChIKey: JVBCTBWKMWXQQO-UHFFFAOYSA-N
- ほほえんだ: C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O
計算された属性
- せいみつぶんしりょう: 540.10564683g/mol
- どういたいしつりょう: 540.10564683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 10
- 重原子数: 40
- 回転可能化学結合数: 3
- 複雑さ: 991
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 174Ų
じっけんとくせい
- 色と性状: Yellow powder
(2S)-2,3-dihydroamentoflavone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN5490-5 mg |
2,3-Dihydroamentoflavone |
34340-51-7 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
| TargetMol Chemicals | TN5490-5mg |
2,3-Dihydroamentoflavone |
34340-51-7 | 5mg |
¥ 12300 | 2024-07-20 | ||
| TargetMol Chemicals | TN5490-1 mL * 10 mM (in DMSO) |
2,3-Dihydroamentoflavone |
34340-51-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5,650 | 2023-07-11 | |
| TargetMol Chemicals | TN5490-1 ml * 10 mm |
2,3-Dihydroamentoflavone |
34340-51-7 | 1 ml * 10 mm |
¥ 15890 | 2024-07-24 | ||
| TargetMol Chemicals | TN5490-1 ml * 10 mm |
2,3-Dihydroamentoflavone |
34340-51-7 | 1 ml * 10 mm |
¥ 15890 | 2024-07-20 | ||
| TargetMol Chemicals | TN5490-5mg |
2,3-Dihydroamentoflavone |
34340-51-7 | 5mg |
¥ 12300 | 2024-07-24 |
(2S)-2,3-dihydroamentoflavone 関連文献
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
34340-51-7 ((2S)-2,3-dihydroamentoflavone) 関連製品
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量